Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the carbamoyl and cyclopentylcarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate
- Indole derivatives
Uniqueness
Ethyl 5-carbamoyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20N2O4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-(cyclopentanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-3-21-15(20)10-8(2)11(12(16)18)22-14(10)17-13(19)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H2,16,18)(H,17,19) |
InChI Key |
MITWIRPWHBHTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCCC2 |
Origin of Product |
United States |
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